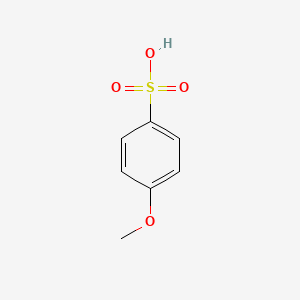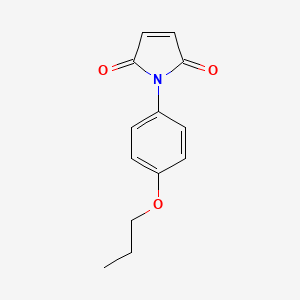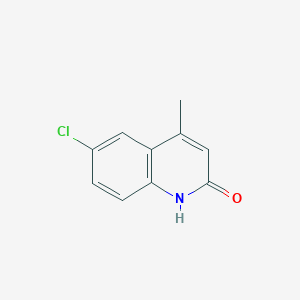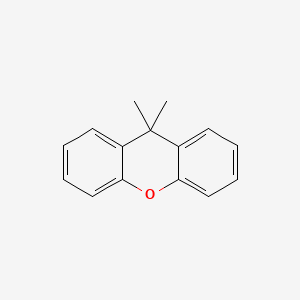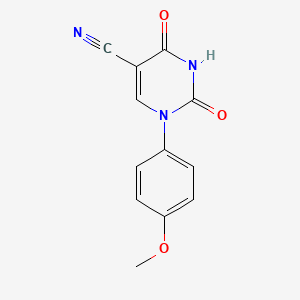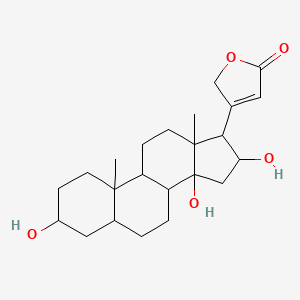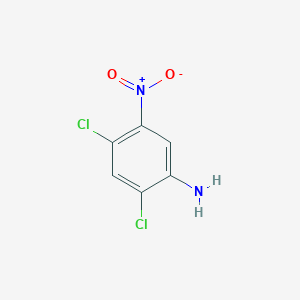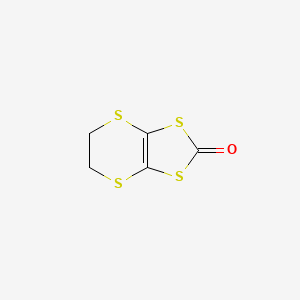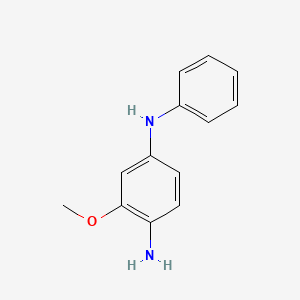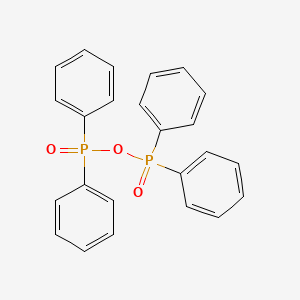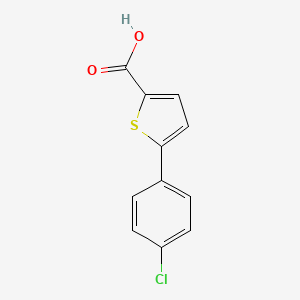![molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5](/img/structure/B1361256.png)
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Overview
Description
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a tricyclic compound belonging to the dibenzo[b,f][1,4]oxazepine family.
Mechanism of Action
Target of Action
It is known that dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities
Mode of Action
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are known to have diverse pharmacological activities , suggesting that they may interact with their targets in various ways to induce changes. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Dbo derivatives are known to have diverse pharmacological activities , indicating that they may affect multiple biochemical pathways
Result of Action
Dbo derivatives are known to have diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. More research is required to understand these effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving calcium channels . By modulating calcium influx, the compound can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or ion channels, leading to their activation or inhibition . For instance, its interaction with calcium channels can result in altered calcium signaling, which in turn affects various downstream processes . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or antidepressant activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into specific tissues, such as the liver or brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which significantly reduces the reaction time .
Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This one-pot synthesis is facilitated by the use of easily available aryl chlorides and involves a Smiles rearrangement, leading to regioselective products .
Industrial Production Methods
Industrial production of this compound typically employs scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential antidepressant and antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Loxapine: An antipsychotic drug with a similar tricyclic structure.
Amoxapine: An antidepressant that shares the dibenzo[b,f][1,4]oxazepine scaffold.
Dibenzoxazepine: A compound with similar pharmacological activities but different substitution patterns.
Uniqueness
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYQLGZLWZIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349487 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443749-33-5 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


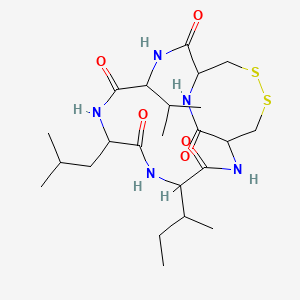
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
